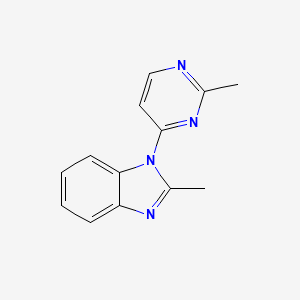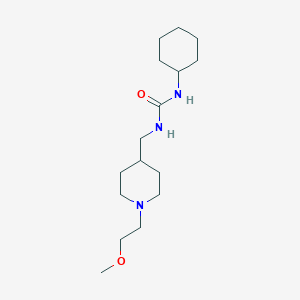![molecular formula C16H14N2O4S B2544207 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole CAS No. 672925-67-6](/img/structure/B2544207.png)
5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Binding and Antagonistic Properties
A series of analogues, including compounds related to 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole, demonstrated potent and selective antagonistic properties against 5-HT(1B/1D) receptors. These compounds were synthesized and evaluated for their receptor binding profiles, showing comparable affinities to the lead compound. Some derivatives exhibited higher affinities at the rat 5-HT(1B) and calf 5-HT(1D) receptors, indicating their potential in modulating serotonin release and possibly impacting antidepressant and anxiolytic drug development (Liao et al., 2000).
Corrosion Inhibition
The compound and its derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been investigated for their corrosion inhibition properties. These compounds showed excellent performance as corrosion inhibitors for mild steel in sulfuric acid media, with efficiency reaching more than 96% under certain conditions. The inhibition process is assumed to occur via adsorption of the oxadiazole molecules on the metal surface, providing valuable insights for industrial applications in protecting metals against corrosion (Bouklah et al., 2006).
Pharmacological Potential
Research focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to this compound, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed varying degrees of binding and inhibitory effects across different assays, highlighting their potential in drug development for various therapeutic areas (Faheem, 2018).
Luminescence and Chelate Complexes
The synthesis and study of 5-(2-Hydroxyphenyl)-3-methyl-1,2,4-oxadiazole and its derivatives, including O-methyl and O-acyl derivatives, along with their zinc(II) and copper(II) chelates, revealed luminescence properties with emission maxima ranging from λ = 332 to 490 nm. Certain derivatives exhibited high luminescence quantum yield, indicating potential applications in materials science for the development of luminescent materials and optical devices (Mikhailov et al., 2016).
Antimicrobial Activities
Various derivatives of 1,3,4-oxadiazole, including compounds structurally related to this compound, were synthesized and assessed for their antimicrobial activities. Some of these compounds demonstrated significant antibacterial activity against a range of pathogens, suggesting their potential as lead compounds for the development of new antimicrobial agents (Rai et al., 2009).
Propiedades
IUPAC Name |
3-(benzenesulfonylmethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-13-7-5-6-12(10-13)16-17-15(18-22-16)11-23(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNUMQDLXZSVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2544124.png)

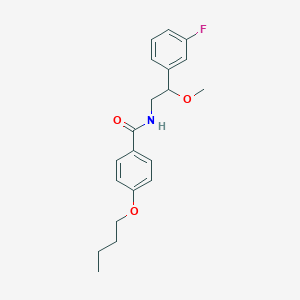
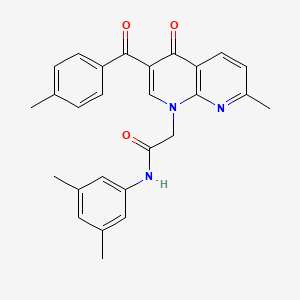
![5-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2544132.png)
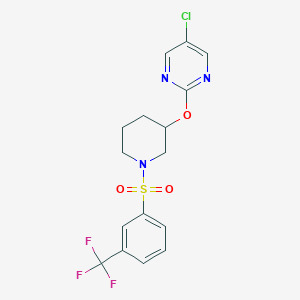
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2544137.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2544138.png)
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2544139.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal](/img/structure/B2544140.png)


